An In-Depth Technical Guide to 7-Chloro-2,3-dihydro-1-benzofuran-3-amine (CAS 939757-40-1)
An In-Depth Technical Guide to 7-Chloro-2,3-dihydro-1-benzofuran-3-amine (CAS 939757-40-1)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 7-Chloro-2,3-dihydro-1-benzofuran-3-amine, a valuable heterocyclic building block for drug discovery and medicinal chemistry. While this specific molecule is not extensively characterized in peer-reviewed literature, this document consolidates available safety data, information on analogous structures, and proposes a robust synthetic pathway and analytical characterization strategy based on established chemical principles.
Core Molecular Attributes and Physicochemical Properties
7-Chloro-2,3-dihydro-1-benzofuran-3-amine belongs to the class of 2,3-dihydrobenzofurans, which are considered "privileged structures" in medicinal chemistry.[1] This scaffold is present in numerous natural products and synthetic compounds exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3][4] The introduction of a 3-amino group provides a key vector for further chemical modification and interaction with biological targets.
Table 1: Physicochemical Properties of 7-Chloro-2,3-dihydro-1-benzofuran-3-amine
| Property | Value | Source/Comment |
| CAS Number | 939757-40-1 | |
| Molecular Formula | C₈H₈ClNO | Calculated |
| Molecular Weight | 169.61 g/mol | |
| Appearance | Solid (Predicted) | Based on related compounds.[5] |
| Melting Point | Data Not Available | - |
| Boiling Point | Data Not Available | - |
| Solubility | Data Not Available | Expected to be soluble in organic solvents like DCM, MeOH, DMSO. |
| pKa | Data Not Available | Predicted to be basic due to the primary amine. |
The molecule exists as a racemate, a 1:1 mixture of (R)- and (S)-enantiomers. The corresponding enantiomerically pure hydrochloride salts, (S)-7-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride (CAS 2055848-78-5) and (R)-7-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride (CAS 2102410-13-7), are also cataloged by chemical suppliers.[6]
Proposed Synthesis and Mechanistic Rationale
Step 1 & 2: Synthesis of the Ketone Intermediate (7-Chloro-2,3-dihydro-1-benzofuran-3-one)
The synthesis of the key ketone intermediate is foundational. While multiple routes to dihydrobenzofuran cores exist,[7][8] an intramolecular Friedel-Crafts type cyclization is a robust and predictable method.
Protocol:
-
Williamson Ether Synthesis: React commercially available 2-chloro-6-methoxyphenol with an ethyl haloacetate (e.g., ethyl bromoacetate) in the presence of a mild base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetone or acetonitrile. The reaction proceeds via an Sₙ2 mechanism where the phenoxide, formed in situ, displaces the bromide to form ethyl 2-((2-chloro-6-methoxyphenyl)oxy)acetate.
-
Demethylation & Cyclization: The resulting ether is then treated with a strong Lewis acid that also serves as a demethylating agent, such as aluminum chloride (AlCl₃) or boron tribromide (BBr₃). This step first cleaves the methyl ether to reveal the free phenol. At elevated temperatures, the same Lewis acid then catalyzes an intramolecular Friedel-Crafts acylation. The hydroxyl group directs the electrophilic attack to the ortho position, leading to ring closure and formation of 7-chloro-2,3-dihydro-1-benzofuran-3-one.
Causality: The choice of a Friedel-Crafts approach is deliberate; it builds the heterocyclic ring with the carbonyl group already in the desired position for the subsequent amination. The methoxy group serves as a protecting group for the phenol, preventing unwanted side reactions during the initial alkylation and is readily cleaved under the cyclization conditions.
Step 3: Reductive Amination
Reductive amination is a highly efficient and widely used method for converting ketones and aldehydes into amines.[9][10] This one-pot reaction combines the formation of an imine intermediate with its immediate reduction.
Protocol:
-
Reaction Setup: Dissolve 7-chloro-2,3-dihydro-1-benzofuran-3-one in a suitable protic solvent, such as methanol or ethanol.
-
Amine Source: Add an excess of an ammonia source, typically ammonium acetate (NH₄OAc). Ammonium acetate provides a buffered source of ammonia in equilibrium, driving the formation of the imine intermediate.
-
Reduction: Add a mild reducing agent capable of reducing the iminium ion intermediate faster than the starting ketone. Sodium cyanoborohydride (NaBH₃CN) is the classic choice for this transformation due to its selectivity.[10] Sodium triacetoxyborohydride [NaBH(OAc)₃] is a common, less toxic alternative.[11]
-
Workup: The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS). The reaction is then quenched, typically with water, and the pH is adjusted to be basic to ensure the final product is in its free-base form. The product is then extracted with an organic solvent (e.g., ethyl acetate), dried, and purified by column chromatography.
Trustworthiness and Self-Validation: This protocol is inherently self-validating. The success of the reaction can be easily monitored. The disappearance of the ketone starting material and the appearance of a more polar, amine-containing product spot can be visualized by TLC. The final product's identity and purity would be confirmed by the analytical methods described in the following section.
Structural Elucidation and Analytical Characterization
Definitive structural confirmation relies on a combination of spectroscopic techniques. While a full experimental dataset for CAS 939757-40-1 is not published, data for the closely related (3R)-enantiomer hydrochloride salt (CAS 2102410-13-7) allows for a reliable prediction of the expected spectra.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be the most informative for routine characterization. The spectrum of the racemic free base in CDCl₃ would show characteristic signals for the aromatic and dihydrofuran protons.
Table 2: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted δ (ppm) | Multiplicity | Coupling | Rationale |
| Aromatic (3H) | 6.8 - 7.2 | m | - | Three protons on the chlorinated benzene ring. |
| -CH(NH₂)- (1H) | ~4.5 - 4.8 | t | J ≈ 8-9 Hz | Methine proton at the chiral center (C3), coupled to the two C2 protons. |
| -OCH₂- (2H) | ~4.2 - 4.6 | m | - | Diastereotopic methylene protons at C2, showing complex coupling to the C3 proton. |
| -NH₂ (2H) | 1.5 - 2.5 | br s | - | Broad singlet for the primary amine protons; chemical shift is concentration-dependent. |
-
¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display 8 distinct signals, corresponding to the 8 carbon atoms in the asymmetric molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted δ (ppm) | Rationale |
| C=C (Aromatic) | 110 - 160 | Six signals for the aromatic carbons, including the two bridgehead carbons. |
| -OCH₂- | ~75 - 80 | Methylene carbon adjacent to the oxygen atom. |
| -CH(NH₂)- | ~55 - 60 | Methine carbon bearing the amino group. |
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry would confirm the molecular weight. The spectrum is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 170. The characteristic isotopic pattern for a single chlorine atom (an M+2 peak approximately one-third the intensity of the M peak) would be a key diagnostic feature.
Safety, Handling, and Storage
As a research chemical with limited toxicological data, 7-Chloro-2,3-dihydro-1-benzofuran-3-amine should be handled with appropriate care in a laboratory setting.
-
Precautions for Safe Handling: Avoid contact with skin and eyes. Do not inhale vapor or mist. Use in a well-ventilated area, preferably a chemical fume hood.[7]
-
Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, a face shield, and chemical-resistant gloves. A lab coat is mandatory.[7]
-
First Aid Measures:
-
Skin Contact: Wash off immediately with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
Inhalation: Move the person to fresh air.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.
-
In all cases of exposure, consult a physician.[7]
-
-
Storage Conditions: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. The compound may be moisture-sensitive.[7]
Potential Applications in Drug Development
The 2,3-dihydro-1-benzofuran scaffold is a cornerstone in the design of potent and selective therapeutic agents. The 3-amino functional group on this particular molecule serves as a versatile handle for library synthesis, allowing researchers to explore structure-activity relationships (SAR) by appending various substituents.
-
Bioisostere and Scaffold Hopping: This molecule can be used as a bioisostere for other important pharmacophores, such as indoline or tetrahydroquinoline rings, to modulate physicochemical properties like solubility, lipophilicity, and metabolic stability.
-
Target-Oriented Synthesis: Derivatives of the 2,3-dihydrobenzofuran core have been investigated as potent agonists for cannabinoid receptor 2 (CB2), which is a target for neuropathic pain. Other derivatives have been explored as inhibitors of microsomal prostaglandin E2 synthase (mPGES)-1, a target for inflammation and cancer.[1] The 7-chloro substitution and 3-amino group of the title compound provide unique electronic and steric properties that could be exploited in the design of novel inhibitors or agonists for these and other biological targets.
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-
(S)-7-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride. AbacipharmTech. Retrieved February 15, 2026, from [Link]
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Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. (2017). ACS Combinatorial Science. Retrieved February 15, 2026, from [Link]
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Reductive amination. Wikipedia. Retrieved February 15, 2026, from [Link]
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2,3-Dihydrobenzofuran synthesis. Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
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Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved February 15, 2026, from [Link]
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(S)-7-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride. Crysdot LLC. Retrieved February 15, 2026, from [Link]
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The method of the construction of 3-amino-2,3-dihydrobenzofurans. ResearchGate. Retrieved February 15, 2026, from [Link]
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(S)-7-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride - Product. Crysdot LLC. Retrieved February 15, 2026, from [Link]
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Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. (2017). Journal of Chemical and Pharmaceutical Research. Retrieved February 15, 2026, from [Link]
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2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists. (2017). ACS Medicinal Chemistry Letters. Retrieved February 15, 2026, from [Link]
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2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. (2016). Bioorganic & Medicinal Chemistry. Retrieved February 15, 2026, from [Link]
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Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Advances. Retrieved February 15, 2026, from [Link]
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Benzofuran – Knowledge and References. Taylor & Francis. Retrieved February 15, 2026, from [Link]
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Reductive Amination - Common Conditions. Organic Chemistry Data. Retrieved February 15, 2026, from [Link]
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